molecular formula C2H6N2O B154334 Methylurea CAS No. 598-50-5

Methylurea

Cat. No. B154334
CAS RN: 598-50-5
M. Wt: 74.08 g/mol
InChI Key: XGEGHDBEHXKFPX-UHFFFAOYSA-N
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Description

Methylurea is a member of the class of ureas that is urea substituted by a methyl group at one of the nitrogen atoms . It is a white to off-white crystalline solid .


Synthesis Analysis

Methylurea is produced on an industrial scale by passing monomethylamine into a urea melt . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .


Molecular Structure Analysis

The molecular formula of Methylurea is C2H6N2O . The IUPAC name is methylurea . The InChI is 1S/C2H6N2O/c1-4-2(3)5/h1H3, (H3,3,4,5) .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

Methylurea has a molecular weight of 74.08 g/mol . It appears as a beige crystalline solid . The melting point is 90 °C and the boiling point is 131.34°C .

Scientific Research Applications

Methylurea: A Comprehensive Analysis of Scientific Research Applications

Crystal Growth and Characterization: Methylurea is utilized in the synthesis and growth of crystals. X-ray single-crystal diffraction techniques are employed to determine the structures of grown crystals, confirming their purity and crystallinity. This application is crucial for developing new materials with specific photophysical properties .

Raman Spectroscopy: In research, Raman spectroscopic measurements are performed on Methylurea to prove the existence of octahedral complexes. This technique helps in understanding the molecular interactions and the high crystallinity of the compounds .

Synthesis of N-substituted Ureas: Methylurea serves as a precursor in the synthesis of various N-substituted ureas, including mono-, di-, and cyclic variants. This catalyst-free methodology yields high chemical purity, which is essential for further applications in chemical synthesis .

Noncovalent Interactions Study: The study of noncovalent interactions, particularly hydrogen bonds between water and Methylurea molecules, is another significant application. This research provides insights into the thermodynamic and nonlinear optical properties of Methylurea crystalline hydrates .

Hydration Dynamics: Methylurea impacts water dynamics in its hydration shell, which is studied using infrared absorption and ultrafast infrared spectroscopies. Such studies reveal how Methylurea influences the hydrogen-bond distribution of water .

Mechanism of Action

Target of Action

Methylurea’s primary target is specific substrates to which it donates a methyl group . This action leads to the formation of new compounds with altered chemical properties . The role of methylurea in these reactions is to facilitate the introduction of methyl groups into target molecules, thereby influencing their structure and reactivity .

Mode of Action

Methylurea interacts with its targets by donating a methyl group . This donation results in the formation of new compounds with altered chemical properties . The introduction of methyl groups into target molecules changes their structure and reactivity, which can lead to various biochemical reactions .

Biochemical Pathways

Methylurea is involved in the urea cycle, a key step in the biogeochemical cycle of nitrogen on Earth . The enzyme urease, which is present in many organisms, catalyzes the hydrolysis of urea to produce ammonia and carbamate . Methylurea, being a derivative of urea, may participate in similar biochemical pathways.

Pharmacokinetics

Similar compounds like hydroxyurea have been studied for their pharmacokinetic properties . Hydroxyurea is rapidly absorbed, distributed, and cleared from the body

Result of Action

The result of methylurea’s action is the formation of new compounds with altered chemical properties . By donating a methyl group to specific substrates, methylurea influences the structure and reactivity of these molecules . This can lead to various downstream effects depending on the nature of the target molecules and the biochemical pathways they are involved in.

Action Environment

The action, efficacy, and stability of methylurea can be influenced by various environmental factors. For instance, the presence of specific substrates and the pH of the environment can affect the ability of methylurea to donate a methyl group . .

Safety and Hazards

Methylurea should be handled with personal protective equipment/face protection. It should be stored in a dry, cool, and well-ventilated place. Avoid dust formation, ingestion, and inhalation .

Future Directions

Methylurea and its derivatives are increasingly used in medicinal chemistry and drug design to establish key drug-target interactions and fine-tune crucial drug-like properties . Since knock-out mice lacking any of the urea transporters are polyruic, urea transporter inhibitors are potential targets for the development of a novel class of diuretics .

properties

IUPAC Name

methylurea
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InChI

InChI=1S/C2H6N2O/c1-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XGEGHDBEHXKFPX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6N2O
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Related CAS

608090-15-9
Record name Methylurea homopolymer
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DSSTOX Substance ID

DTXSID5060510
Record name Methylurea
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Molecular Weight

74.08 g/mol
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Physical Description

Crystalline solid; [Alfa Aesar MSDS]
Record name Methylurea
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Vapor Pressure

1.09 [mmHg]
Record name Methylurea
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Product Name

Methylurea

CAS RN

598-50-5
Record name Methylurea
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Record name Methylurea
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Record name Urea, N-methyl-
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Record name METHYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of methylurea?

A: Methylurea has the molecular formula CH6N2O and a molecular weight of 74.08 g/mol. []

Q2: What is the typical structure of methylurea in the solid state?

A: X-ray crystallography reveals that methylurea exists in a planar structure in the solid state. The methyl group does not significantly alter the contribution of resonance structures compared to urea. []

Q3: How does methylurea interact with montmorillonite clay?

A: Infrared spectroscopy studies indicate that methylurea interacts with montmorillonite clay primarily through its carbonyl group, coordinating with exchangeable cations present in the clay. The amino groups seem less involved in the binding process. This interaction is similar to how urea binds to montmorillonite, although the methyl group in methylurea slightly limits the interaction. []

Q4: Does methylurea form complexes with aromatic compounds like benzoic and salicylic acid?

A: Studies on the solubility of benzoic and salicylic acid in aqueous methylurea solutions suggest that the enhanced solubility is not due to complexation. The process is nearly athermal, and thermodynamic parameters indicate that methylurea disrupts the water structure around the aromatic molecules, increasing entropy and driving solubilization. []

Q5: How does the presence of methyl groups in methylurea impact its interaction with proteins compared to urea?

A: Methylurea exhibits a higher affinity for aromatic side chains in proteins compared to urea. This preference for aromatic interactions increases with the number of methyl groups present in the urea derivative. []

Q6: Does methylurea affect the hydration of aromatic side chains in proteins?

A: While both urea and tetramethylurea (TMU) do not show preferential accumulation around polar side chains, TMU significantly decreases the number of hydrogen bond donors surrounding them. This suggests that TMU, and to some extent, methylurea, can disrupt hydrophobic interactions within proteins. []

Q7: What is the role of methylurea in the synthesis of N-substituted ureas?

A: Methylurea can be used as a starting material to synthesize N-substituted-N'-methylureas. This reaction occurs with amines and N-nitroso-N,N'-dimethylurea, yielding the desired product. []

Q8: How does the presence of methylurea affect the conductivity of microemulsions?

A: The addition of methylurea to ternary systems of sodium bis(2-ethylhexyl)sulfosuccinate + 2,2,4-trimethylpentane + water has been found to influence the temperature dependence of conductivity. This effect is also observed with other urea and thiourea derivatives, highlighting the role of these compounds in modifying the properties of microemulsions. []

Q9: Are there any notable differences in the volumetric properties of methylurea in H2O and D2O compared to urea?

A: Unlike urea, which displays a positive apparent molar volume (VΦ) that increases with concentration and shows an inverse isotope effect, methylurea exhibits negative VΦ values in both H2O and D2O. These values go through a minimum and demonstrate a positive solvent isotope effect. []

Q10: Can methylurea be used as a component in deep eutectic solvents (DES) for metal recovery?

A: Yes, a nonionic DES composed of N-methylurea and acetamide has been successfully used for the extraction of cobalt from spent lithium-ion batteries. This ni-DES exhibits high extraction efficiency (>97%) and operates under relatively mild conditions. []

Q11: Does methylurea participate in the reaction mechanism during cobalt extraction with N-methylurea-acetamide DES?

A: Research suggests that N-methylurea acts as both a solvent component and a reagent in the cobalt extraction process. This dual role contributes to the high efficiency of the extraction process. []

Q12: How do the NH proton exchange rates of methylurea compare to urea and other substituted ureas in various solutions?

A: Nitrogen-15 NMR studies reveal that the base-catalyzed NH proton exchange of the NH2 group in methylurea is 1.5 times faster than its -NH- group. In contrast, the acid-catalyzed exchange is 7.5 times faster for the -NH- group. Compared to urea, methylurea shows faster exchange rates in basic solutions but slower rates in acidic solutions. []

Q13: Can methylurea form nitrosamines under specific conditions?

A: Research has shown that when N[14C]-methylurea and sodium nitrite are administered to rats, a radioactive peak corresponding to 7-methylguanine is observed in the DNA of stomach, liver, and small intestine. This finding indicates the in vivo formation of the potent carcinogen N-methyl-N-nitrosourea in the stomach from the nitrosation of methylurea. []

Q14: Can dietary factors influence the formation of N-nitrosomethylurea (NMU) from methylurea and sodium nitrite?

A: Studies in rats revealed that the concentration of NMU formed in the stomach varied depending on the diet composition. High-protein diets resulted in lower NMU formation compared to low-protein diets, likely due to buffering effects and competition for nitrite by proteins. []

Q15: Does the route of administration of sodium nitrite influence NMU formation from methylurea?

A: Administering sodium nitrite in the diet led to higher NMU formation compared to the same concentration in drinking water, except at very low concentrations, where the opposite was observed. []

Q16: Can the formation of NMU from methylurea and sodium nitrite be inhibited?

A: Yes, adding sodium ascorbate to the diet significantly inhibited NMU formation, highlighting its potential as an inhibitory agent. []

Q17: Does Kaentawan tuber influence the formation of N-nitrosomethylurea?

A: Interestingly, Kaentawan tuber, especially its inulin component, exhibited a strong inhibitory effect (>94%) on the formation of nitrosomethylurea from sodium nitrite and methylurea. []

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